(R)-Ozanimod hydrochloride is a synthetic compound classified as a sphingosine 1-phosphate receptor modulator. It is primarily used in the treatment of relapsing forms of multiple sclerosis and inflammatory bowel disease, specifically ulcerative colitis. Developed by Celgene, now part of Bristol-Myers Squibb, (R)-Ozanimod hydrochloride received its first approval from the U.S. Food and Drug Administration on March 26, 2020, and has since been approved in various countries including Canada and members of the European Union .
This compound is classified under several categories:
The synthesis of (R)-Ozanimod hydrochloride involves multiple steps that include the formation of key intermediates and the introduction of protective groups. A notable method described in the literature involves a one-pot process that combines several reactions to yield the final product efficiently .
The molecular formula for (R)-Ozanimod hydrochloride is , with an average molecular weight of approximately 440.93 g/mol .
The primary reactions involved in the synthesis of (R)-Ozanimod hydrochloride include:
These reactions are carefully controlled in terms of temperature and pH to ensure high yields and purity of the final product. The process often requires purification steps such as recrystallization from solvents like acetonitrile to isolate the desired crystalline form .
(R)-Ozanimod acts as an agonist at sphingosine 1-phosphate receptors, particularly S1P1 and S1P5. Its mechanism involves:
The pharmacokinetics indicate that after oral administration, peak plasma concentrations are reached within 6 to 8 hours, with significant protein binding (over 98%) observed .
(R)-Ozanimod hydrochloride appears as a white to off-white solid with a melting point around 240°C. It is characterized by low hygroscopicity.
(R)-Ozanimod hydrochloride is primarily utilized in clinical settings for:
Additionally, ongoing research continues to explore its potential applications in other autoimmune diseases due to its immunomodulatory effects .
The development of sphingosine-1-phosphate receptor (S1PR) modulators represents a paradigm shift in autoimmune disease management. Fingolimod, the first-in-class S1PR modulator approved in 2010, demonstrated that targeting S1PRs could significantly reduce multiple sclerosis (MS) relapse rates by sequestering lymphocytes in lymphoid tissues [1] [5]. However, its non-selective binding to S1PR1,3,4,5 subtypes was associated with off-target effects, including bradycardia (mediated by S1PR3 on cardiomyocytes) and vascular leakage [3] [7]. This pharmacological limitation spurred efforts to develop receptor-subtype-selective agents.
(R)-Ozanimod HCl (R- enantiomer of ozanimod) emerged as a second-generation S1PR modulator designed for optimized selectivity. Its development leveraged advanced structural biology insights revealing that:
Table 1: Progression of S1PR Modulator Selectivity
Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 | Clinical Advantages |
---|---|---|---|---|---|---|
Fingolimod | ✓ | - | ✓ | ✓ | ✓ | First oral MS DMT |
Siponimod | ✓ | - | - | - | ✓ | Reduced cardiovascular effects |
(R)-Ozanimod HCl | ✓ | - | - | - | ✓ | Optimized PK; active metabolites |
The therapeutic efficacy of (R)-Ozanimod HCl stems from its dual mechanism targeting both peripheral immunity and central nervous system (CNS) pathophysiology:
S1PR1-Dependent Lymphocyte Sequestration: Circulating S1P establishes a concentration gradient (high plasma → low lymphoid tissues). Naïve and central memory T cells (CCR7+) express S1PR1 and follow this gradient to exit lymph nodes. (R)-Ozanimod HCl acts as a functional antagonist by binding S1PR1, inducing receptor internalization and degradation. This renders lymphocytes unresponsive to the S1P gradient, trapping them in lymphoid organs and reducing autoimmune cell infiltration into tissues [2] [3] [5].
S1PR5-Mediated CNS Protection: Unlike fingolimod, (R)-Ozanimod HCl crosses the blood-brain barrier and activates S1PR5 on oligodendrocytes, promoting cellular survival and myelin integrity. Preclinical models demonstrate that S1PR5 agonism:
Table 2: Cell-Type Specific Effects of S1PR Subtypes
Receptor | Primary Cell Types | Biological Function | Therapeutic Impact of Modulation |
---|---|---|---|
S1PR1 | Lymphocytes, endothelial cells | Lymphocyte egress, endothelial barrier | Lymphocyte sequestration, reduced CNS infiltration |
S1PR5 | Oligodendrocytes, NK cells | Oligodendrocyte survival, NK cell trafficking | Neuroprotection, remyelination promotion |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: